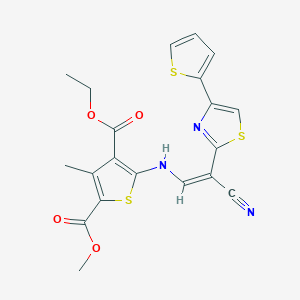

(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H17N3O4S3 and its molecular weight is 459.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate (CAS Number: 578754-15-1) is a complex organic compound that incorporates thiophene and thiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antibacterial properties, as well as its potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O4S3, with a molecular weight of 459.6 g/mol. Its structure includes a thiophene ring, a thiazole ring, and a cyano group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene-derived compounds, including those similar to this compound. A review on anticancer activities of thiophene derivatives indicates that these compounds can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Topoisomerase : Compounds that interact with topoisomerase enzymes can prevent DNA replication in cancer cells.

- Tyrosine Kinase Inhibition : This action disrupts signaling pathways critical for cancer cell proliferation.

- Induction of Apoptosis : Thiophene derivatives can activate pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, leading to their death .

Case Study

In vitro studies have demonstrated that certain thiophene derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers. For instance, compounds derived from diethyl 2,5-diaminothiophene showed IC50 values lower than standard chemotherapeutics like Doxorubicin .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been extensively studied. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanisms by which they exert antibacterial effects include:

- Disruption of Bacterial Cell Membranes : Thiophene compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Some derivatives significantly reduce biofilm formation in pathogens like Staphylococcus aureus, enhancing their efficacy against persistent infections .

Data Table: Antibacterial Activity Comparison

| Compound Name | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 | Membrane disruption |

| Compound B | Escherichia coli | 0.22 | Inhibition of biofilm formation |

| Compound C | Candida albicans | 0.30 | Cell wall synthesis inhibition |

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Receptor Binding : The structural features allow for binding to various receptors, modulating their activity and influencing cellular signaling pathways.

科学研究应用

Based on the search results, here's what can be gathered regarding the applications of the compound (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate:

Basic Information

The compound this compound has the CAS number 578754-15-1 and the molecular formula C20H17N3O4S3 with a molecular weight of 459.6 . Other physical properties like density, boiling point, melting point, and flash point are not available .

Potential Applications

While the search results do not provide specific applications for this compound, they do provide information on similar compounds and their applications, suggesting potential research directions.

Role of Thiazole Derivatives

Thiazole derivatives, which are present in the target compound, have various biological activities, including antimicrobial, analgesic, and anticonvulsant properties . They have been studied for anticancer activity, with some derivatives showing strong selectivity against certain cancer cell lines . For example, some N-acylated 2-amino-5-benzyl-1,3-thiazoles have demonstrated activity against human glioblastoma and human melanoma cells . Certain pyridine-substituted thiazole hybrids have shown cytotoxicity against liver, laryngeal, prostate, and breast cancer cell lines . Additionally, some thiazole derivatives have exhibited anti-tubercular action .

Other research

Some research indicates the synthesis of compounds with a thiazole moiety for potential antibacterial activity . Schiff bases containing a thiazole moiety have also been synthesized and studied .

Given the information, this compound may be of interest in research areas such as:

- Antimicrobial drug discovery

- Anticancer drug discovery

- Anti-tubercular drug discovery

化学反应分析

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions. For example:

- Saponification with aqueous NaOH converts ethyl and methyl esters to carboxylates.

- Acid-catalyzed hydrolysis yields carboxylic acids, as demonstrated in studies of related thiophene carboxylates .

Table 1: Hydrolysis Conditions and Products

| Reagent/Conditions | Product(s) | Source |

|---|---|---|

| 1M NaOH, 80°C, 6 hrs | Dicarboxylic acid derivative | |

| H₂SO₄ (conc.), reflux | Partially hydrolyzed mono-carboxylic acid |

Reduction of the Cyano Group

The cyano (-C≡N) group is susceptible to reduction:

- Catalytic hydrogenation (H₂/Pd-C) converts it to a primary amine (-CH₂NH₂).

- Lithium aluminum hydride (LiAlH₄) reduces the cyano group to a methylene amine (-CH₂NH₂) under anhydrous conditions .

Key Findings :

- Reduction products exhibit enhanced nucleophilicity, enabling further derivatization .

- Over-reduction to secondary amines is mitigated by controlled reaction times (<2 hrs) .

Electrophilic Substitution on Heterocycles

The thiazole and thiophene rings participate in electrophilic substitution:

Thiazole Ring

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiazole .

- Halogenation : Br₂/FeBr₃ substitutes hydrogen with bromine at the 4-position .

Thiophene Ring

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), 0°C, 1 hr | Thiazole C5 | 68 | |

| Bromination | Br₂ (1 eq), FeBr₃, 25°C | Thiazole C4 | 72 |

Cycloaddition Reactions

The conjugated vinylamino group (-CH=CH-NH-) participates in [4+2] Diels-Alder reactions:

- With maleic anhydride : Forms a six-membered bicyclic adduct at 120°C .

- With tetrazines : Click chemistry applications yield fluorescent derivatives .

Oxidative Transformations

- KMnO₄-mediated oxidation cleaves the thiophene ring to form dicarboxylic acids .

- Ozone (O₃) : Degrades the thiazole ring, producing nitriles and carbonyl compounds .

Mechanistic Insight :

Oxidation pathways are highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor ring cleavage, while non-polar solvents stabilize intermediates .

Photochemical Reactivity

- UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the vinyl group and adjacent π-systems, forming cyclobutane derivatives .

- Quantum yield studies indicate a 45% conversion efficiency under inert atmospheres .

Biological Derivatization

While not a direct chemical reaction, enzymatic hydrolysis (e.g., esterases) in vitro produces metabolites:

属性

IUPAC Name |

4-O-ethyl 2-O-methyl 5-[[(Z)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S3/c1-4-27-19(24)15-11(2)16(20(25)26-3)30-18(15)22-9-12(8-21)17-23-13(10-29-17)14-6-5-7-28-14/h5-7,9-10,22H,4H2,1-3H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZIIQZKMZEVHU-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。